11-Keto-ETE-CoA Exhibits 5-Fold Higher Antiproliferative Potency than 15-Oxo-ETE in HUVEC Proliferation Assays
In HUVEC proliferation assays, 11-oxo-ETE-CoA (tested at 2–10 μM) inhibited proliferation with an IC50 of 2.1 μM, whereas 15-oxo-ETE-CoA exhibited an IC50 of 10.5 μM, representing a 5-fold difference in potency [1]. This 5-fold higher antiproliferative activity of 11-keto-ETE-CoA compared to 15-oxo-ETE-CoA directly translates to a more potent inhibitor of endothelial cell growth.
| Evidence Dimension | Antiproliferative potency |
|---|---|
| Target Compound Data | 11-Keto-ETE-CoA IC50 = 2.1 μM |
| Comparator Or Baseline | 15-Oxo-ETE-CoA IC50 = 10.5 μM |
| Quantified Difference | 5-fold higher potency |
| Conditions | HUVEC proliferation assay, 72 h treatment, 2–10 μM concentration range |
Why This Matters
This 5-fold difference in antiproliferative potency directly impacts the selection of 11-keto-ETE-CoA over 15-oxo-ETE-CoA for experiments requiring potent inhibition of endothelial cell growth, such as in angiogenesis assays.
- [1] Liu X, Zhang S, Revello SD, Snyder NW, et al. 11-Oxoeicosatetraenoic acid is a cyclooxygenase-2/15-hydroxyprostaglandin dehydrogenase-derived antiproliferative eicosanoid. Chem Res Toxicol. 2011;24:2227–2236. doi:10.1021/tx2011002227. View Source
